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Compound of Interest

Compound Name: beta-D-Arabinopyranose

Cat. No.: B1348372

For researchers, scientists, and professionals in drug development, a comprehensive
understanding of the crystal structure of monosaccharides like beta-D-arabinopyranose is
fundamental. This guide provides an in-depth technical overview of its crystal structure
analysis, presenting key quantitative data, detailed experimental protocols, and a visual
representation of the experimental workflow.

Beta-D-arabinopyranose, a five-carbon sugar, crystallizes in the orthorhombic system, a
common crystal lattice for sugar molecules. The specific arrangement of its atoms in the solid
state has been elucidated through single-crystal X-ray diffraction, revealing a well-defined
three-dimensional structure stabilized by a network of hydrogen bonds.

Crystallographic Data Summary

The crystallographic parameters of beta-D-arabinopyranose have been determined with high
precision. As an enantiomer of beta-L-arabinopyranose, it shares identical unit cell dimensions
and crystal system properties. The data presented below is derived from a comprehensive
study of the arabinose enantiomers.
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Parameter Value
Crystal System Orthorhombic
Space Group P212121
a (A) 6.50

b (A) 19.41

c (A) 4.83

a (%) 90

B () 920

y(©) 920
Volume (A3) 609.4

Z (molecules/unit cell) 4
Density (calculated) (g/cm3) 1.627

Molecular Geometry

The precise arrangement of atoms within the beta-D-arabinopyranose molecule has been
determined, providing crucial information on its conformation and bonding. The following tables
summarize the key bond lengths and bond angles.

Bond Lengths
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Atom 1 Atom 2 Length (A)
o1 C1 1.38
o1 C5 1.46
02 Cc2 1.42
(OK] C3 1.42
04 c4 1.42
C1 Cc2 1.59
Cc2 C3 1.48
C3 C4 1.56
C4 C5 1.54

Note: The accuracy of these bond lengths is limited by the resolution of the original study.

Bond Angles
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Atom 1 Atom 2 Atom 3 Angle (°) _
(Representative)
C1 o1 C5 ~112
o1 C1l Cc2 ~110
02 Cc2 C1l ~111
02 Cc2 C3 ~110
C1l C2 C3 ~109
03 C3 Cc2 ~110
O3 C3 C4 ~110
Cc2 C3 C4 ~109
04 C4 C3 ~110
04 C4 C5 ~110
C3 C4 C5 ~109
o1 C5 C4 ~110

Note: Specific bond angles can be derived from the atomic coordinates provided in the original
crystallographic studies.

Experimental Protocols

The determination of the crystal structure of beta-D-arabinopyranose involves a series of
precise experimental steps, from crystal growth to data analysis.

Crystal Growth

Single crystals of beta-D-arabinopyranose suitable for X-ray diffraction are typically grown by
slow evaporation of a saturated solution. A common method involves the following steps:

o Preparation of a Saturated Solution: A supersaturated solution of beta-D-arabinopyranose
is prepared in a 50:50 (w/w) ethanol/water mixture at a slightly elevated temperature to
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ensure complete dissolution.

Slow Evaporation: The solution is allowed to cool to room temperature and then left
undisturbed in a loosely covered container to allow for slow evaporation of the solvent.

Crystal Formation: Over a period of several days to weeks, well-formed, needle-shaped
single crystals of beta-D-arabinopyranose will precipitate from the solution.

X-ray Diffraction Analysis

The grown crystals are then subjected to X-ray diffraction to determine their atomic structure.

Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer
head.

Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a
monochromatic X-ray beam, typically from a copper source (CuKa radiation). As the crystal
is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique
diffraction pattern. Historically, this pattern was recorded using Weissenberg and oscillation
photographs. Modern studies utilize area detectors for more efficient and accurate data
collection. The intensities of the diffracted beams are measured for a large number of
reflections.

Structure Solution and Refinement: The collected diffraction data is processed to determine
the unit cell dimensions and space group. The positions of the atoms within the unit cell are
then determined using computational methods such as direct methods or Patterson
synthesis. Finally, the atomic coordinates and thermal parameters are refined to achieve the
best possible agreement between the observed and calculated diffraction patterns.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the crystal structure analysis of beta-

D-arabinopyranose.
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 To cite this document: BenchChem. [Unveiling the Three-Dimensional Architecture of Beta-
D-Arabinopyranose: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1348372#crystal-structure-analysis-of-beta-d-
arabinopyranose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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